molecular formula C14H16N2O4S2 B5514845 4-[(PHENYLMETHANESULFONAMIDO)METHYL]BENZENE-1-SULFONAMIDE

4-[(PHENYLMETHANESULFONAMIDO)METHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B5514845
M. Wt: 340.4 g/mol
InChI Key: CYFPMQSLRBZHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(PHENYLMETHANESULFONAMIDO)METHYL]BENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of two sulfonamide groups attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(PHENYLMETHANESULFONAMIDO)METHYL]BENZENE-1-SULFONAMIDE typically involves the reaction of benzene-1-sulfonyl chloride with phenylmethanesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions are optimized to ensure the complete conversion of the reactants and the efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(PHENYLMETHANESULFONAMIDO)METHYL]BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(PHENYLMETHANESULFONAMIDO)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-[(PHENYLMETHANESULFONAMIDO)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(PHENYLMETHANESULFONAMIDO)METHYL]BENZENE-1-SULFONAMIDE is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(benzylsulfonylamino)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c15-22(19,20)14-8-6-12(7-9-14)10-16-21(17,18)11-13-4-2-1-3-5-13/h1-9,16H,10-11H2,(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFPMQSLRBZHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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